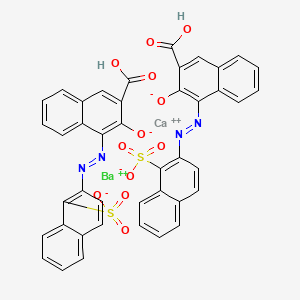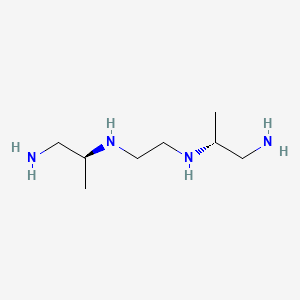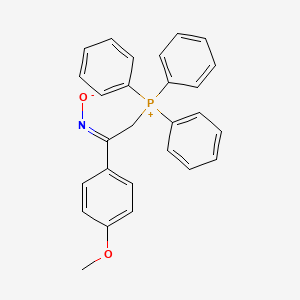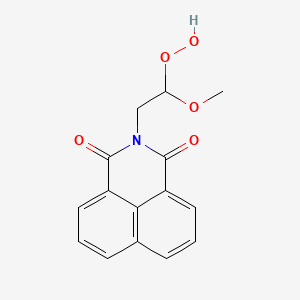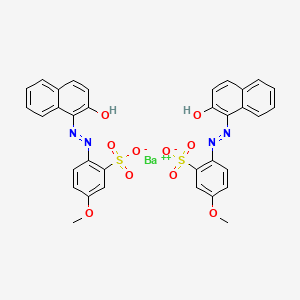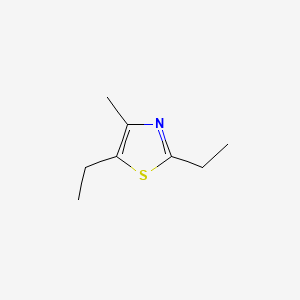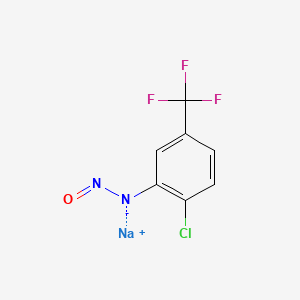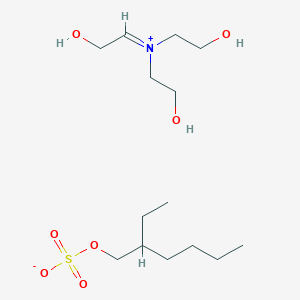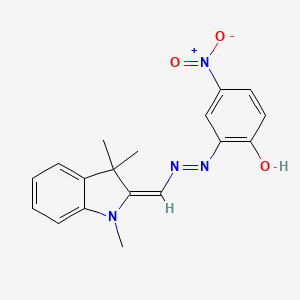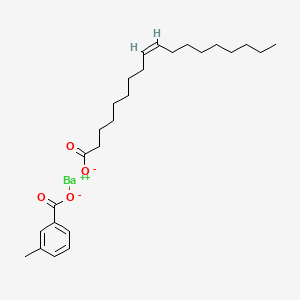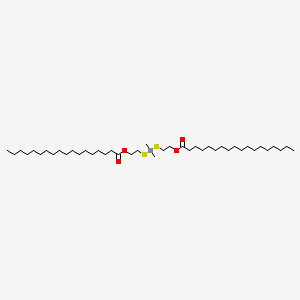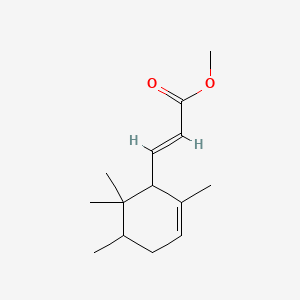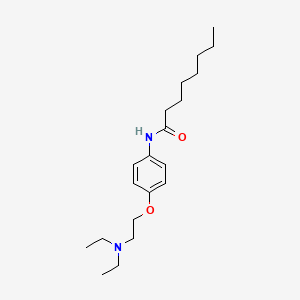
p-Octanophenetidide, beta-diethylamino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Octanophenetidide, beta-diethylamino-: is a chemical compound with the molecular formula C20H34N2O2 It is known for its unique structure, which includes an octyl group attached to a phenetidide moiety, and a beta-diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Octanophenetidide, beta-diethylamino- typically involves the reaction of octanoyl chloride with phenetidine in the presence of a base such as pyridine. The resulting intermediate is then reacted with diethylamine under controlled conditions to yield the final product. The reaction conditions often require careful temperature control and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of p-Octanophenetidide, beta-diethylamino- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: p-Octanophenetidide, beta-diethylamino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the beta-diethylamino group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or thiolated derivatives.
Scientific Research Applications
Chemistry: p-Octanophenetidide, beta-diethylamino- is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with cellular components. It can be used as a probe to investigate cellular pathways and mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, p-Octanophenetidide, beta-diethylamino- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of p-Octanophenetidide, beta-diethylamino- involves its interaction with specific molecular targets within cells. The beta-diethylamino group allows the compound to interact with proteins and enzymes, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways and processes, making the compound useful in various research applications.
Comparison with Similar Compounds
- p-Octanophenetidide, beta-methylamino-
- p-Octanophenetidide, beta-ethylamino-
- p-Octanophenetidide, beta-propylamino-
Comparison: Compared to its similar compounds, p-Octanophenetidide, beta-diethylamino- is unique due to the presence of the beta-diethylamino group. This structural feature provides distinct chemical and biological properties, making it more versatile in research and industrial applications. The diethylamino group enhances its solubility and reactivity, which can be advantageous in various synthetic and analytical processes.
Properties
CAS No. |
112579-25-6 |
|---|---|
Molecular Formula |
C20H34N2O2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
N-[4-[2-(diethylamino)ethoxy]phenyl]octanamide |
InChI |
InChI=1S/C20H34N2O2/c1-4-7-8-9-10-11-20(23)21-18-12-14-19(15-13-18)24-17-16-22(5-2)6-3/h12-15H,4-11,16-17H2,1-3H3,(H,21,23) |
InChI Key |
JLBKNGWGSPBNTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)OCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


